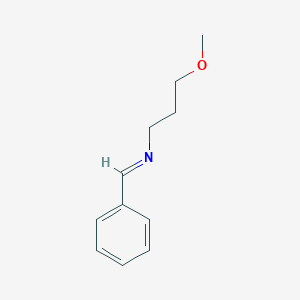

(3-METHOXYPROPYL)(PHENYLMETHYLIDENE)AMINE

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxypropyl)-1-phenylmethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYDCFBFANCWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578238 | |

| Record name | (E)-N-(3-Methoxypropyl)-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105427-51-8 | |

| Record name | (E)-N-(3-Methoxypropyl)-1-phenylmethanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxypropyl Phenylmethylidene Amine

Classical Condensation Reactions for Imine Formation

The formation of the C=N double bond in imines is a reversible process involving the reaction of an aldehyde or ketone with a primary amine. The equilibrium is typically driven towards the product by removing the water formed during the reaction.

(3-Methoxypropyl)(phenylmethylidene)amine is synthesized via the direct condensation of benzaldehyde (B42025) with 3-methoxypropylamine (B165612). This reaction follows the general principle of Schiff base formation, where the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule.

While specific kinetic and yield data for this exact reaction are not extensively detailed in dedicated publications, its formation as a stable intermediate is noted in synthetic routes for other compounds, such as in the preparation of 3-methoxypropylamine via hydrolysis of the imine. chemicalbook.com The synthesis is straightforward and can be performed under standard laboratory conditions. Typically, the reaction is carried out by mixing equimolar amounts of the aldehyde and amine in a suitable solvent, such as toluene (B28343) or ethanol (B145695). To drive the reaction to completion, the water byproduct is removed, often by azeotropic distillation using a Dean-Stark apparatus. researchgate.net

Table 1: General Conditions for Classical Imine Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Benzaldehyde, 3-Methoxypropylamine | Aldehyde and primary amine precursors. |

| Solvent | Toluene, Ethanol, or solvent-free | Provides a medium for the reaction. |

| Temperature | Room temperature to reflux | To achieve a reasonable reaction rate. |

| Water Removal | Azeotropic distillation (Dean-Stark), molecular sieves | To shift the equilibrium towards the imine product. |

The mechanism of imine formation proceeds in two main stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine. The reaction rate and the rate-determining step are highly dependent on the pH of the reaction medium.

In Neutral or Basic Media: Under neutral or basic conditions, the primary amine acts as the nucleophile, attacking the carbonyl carbon of benzaldehyde. This is followed by a proton transfer to form a neutral tetrahedral intermediate called a carbinolamine. The final step is the elimination of a water molecule. In this pathway, the dehydration of the carbinolamine is often the rate-limiting step because the hydroxyl group is a relatively poor leaving group.

In Acidic Media: The presence of an acid catalyst significantly accelerates the reaction, although its concentration is crucial. The mechanism under mildly acidic conditions involves:

Protonation of the Carbonyl: The acid protonates the carbonyl oxygen of benzaldehyde, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

Nucleophilic Attack: The lone pair of the nitrogen atom of 3-methoxypropylamine attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming the carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a much better leaving group (H₂O). The elimination of water, facilitated by the lone pair of electrons on the adjacent nitrogen, forms a resonance-stabilized iminium ion.

Deprotonation: The iminium ion is deprotonated to yield the final, neutral imine product.

While acid catalysis speeds up the reaction, an excessively high concentration of acid is detrimental. In a strongly acidic environment, the primary amine becomes protonated to form an ammonium (B1175870) salt, losing its nucleophilicity and thereby inhibiting the initial attack on the carbonyl group.

Advanced Synthetic Strategies and Modifications

To improve reaction rates, yields, and environmental compatibility, various catalytic methods have been developed for imine synthesis. These strategies often involve the use of acid catalysts or heterogeneous systems that facilitate easier product separation and catalyst recycling.

Catalysts are employed to increase the electrophilicity of the carbonyl carbon and to facilitate the rate-limiting dehydration step. Both homogeneous and heterogeneous catalysts are effective.

Both Brønsted and Lewis acids are widely used to catalyze imine formation.

Brønsted Acids: Protic acids like phosphoric acid derivatives and triflimide (Tf₂NH) serve as effective catalysts. nih.govacs.org They function by protonating the carbonyl group, thereby activating the aldehyde for nucleophilic attack, and also by facilitating the elimination of water from the carbinolamine intermediate. nih.govacs.org Brønsted acids are particularly effective in multicomponent reactions where imines are generated in situ. nih.gov

Lewis Acids: Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), indium(III) chloride (InCl₃), and iron(III) chloride (FeCl₃), catalyze the reaction by coordinating to the carbonyl oxygen. uwo.caresearchgate.net This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more reactive towards the amine. A key challenge with Lewis acid catalysis can be the sequestration of the catalyst by the product amine, which can inhibit catalyst turnover. uwo.ca

Table 2: Examples of Acid Catalysts in Benzaldehyde-Amine Condensations

| Catalyst Type | Example | Role/Application |

|---|---|---|

| Brønsted Acid | Phosphoric Acid | Activates aldehydes and promotes in situ imine formation for Mannich reactions. sakura.ne.jp |

| Brønsted Acid | Triflimide (Tf₂NH) | Catalyzes reductive amination by facilitating the initial imine formation. acs.org |

| Lewis Acid | Scandium(III) Triflate | Activates imines and aldehydes for nucleophilic additions. uwo.ca |

| Lewis Acid | Iron(III) Chloride | Catalyzes three-component reactions involving in situ imine formation. researchgate.net |

Heterogeneous catalysts offer significant advantages, including simplified product purification, catalyst recyclability, and often milder reaction conditions, aligning with the principles of green chemistry.

A notable example is Amberlyst® 15 , a macroporous sulfonic acid resin. It has proven to be a highly efficient and reusable catalyst for the synthesis of a wide range of imines from benzaldehyde and various primary amines. peerj.comresearchgate.net Reactions using Amberlyst® 15 can often be conducted at room temperature under solvent-free (neat) conditions, affording excellent yields in short reaction times. peerj.comresearchgate.net The solid nature of the catalyst allows for its easy removal from the reaction mixture by simple filtration.

Other heterogeneous catalysts employed for imine synthesis include natural and modified clays (B1170129) like Montmorillonite K-10, zeolites, and sulfated metal oxides, which provide solid acidic surfaces to promote the condensation and dehydration steps. peerj.com Supported metal catalysts, such as ruthenium or palladium on various supports, are also effective, particularly in one-pot processes where the in situ formed imine is subsequently hydrogenated to a secondary amine. tandfonline.commdpi.comnih.gov

Table 3: Performance of Amberlyst® 15 in the Synthesis of Imines from Benzaldehyde

| Amine | Product | Time (h) | Yield (%) |

|---|---|---|---|

| tert-Butylamine | N-Benzylidene-tert-butylamine | 2 | 99 |

| Aniline | N-Benzylideneaniline | 2 | 98 |

| 4-Chloroaniline | N-Benzylidene-4-chloroaniline | 3 | 98 |

| 4-Methoxyaniline | N-Benzylidene-4-methoxyaniline | 2.5 | 99 |

Data derived from reactions of various amines with benzaldehyde, demonstrating the general efficacy of this catalytic approach. Conditions: Room temperature, solvent-free. peerj.com

Solvent-Free and Green Chemistry Synthesis Techniques

The synthesis of imines, including (3-Methoxypropyl)(phenylmethylidene)amine, is increasingly moving towards environmentally benign methods that reduce or eliminate the use of hazardous solvents and catalysts. These green chemistry approaches not only minimize waste but also often lead to simpler work-up procedures and higher purity products.

One prominent green technique is the direct condensation of an aldehyde with an amine under solvent- and catalyst-free conditions. The reaction between benzaldehyde and an amine can proceed by simply mixing the neat reactants. The formation of the imine is driven by the removal of the water byproduct, which can be facilitated by applying a vacuum. scirp.org This method is attractive due to its simplicity and the fact that it avoids the use of potentially toxic solvents and catalysts. scirp.org Research has demonstrated that the reaction rate can be significantly influenced by the phase of the reaction mixture; for instance, the transition from a liquid to a solid or slurry phase can dramatically alter reaction kinetics. scirp.org

The principles of green chemistry also encourage the use of water as a solvent, which is non-toxic, inexpensive, and environmentally safe. An efficient and eco-friendly protocol has been developed for the preparation of di-Schiff bases in water, which can be reduced to the corresponding diamines. researchgate.net This approach avoids the need for organic solvents and azeotropic removal of water, highlighting the potential for aqueous media in imine synthesis. researchgate.net

Green chemistry metrics, such as atom economy, reaction mass efficiency, and process mass intensity, are used to evaluate the "greenness" of a synthetic route. walisongo.ac.id For imine synthesis, which is a condensation reaction, the primary byproduct is water, leading to a generally high atom economy. Catalyst-free and solvent-free methods further improve the environmental profile by reducing waste generated from auxiliary materials. researchgate.netwalisongo.ac.id

Table 1: Comparison of Synthetic Approaches for Imine Formation

| Method | Solvents | Catalysts | Key Advantages |

|---|---|---|---|

| Traditional Condensation | Toluene, Ethanol, etc. | Acid or Base | Well-established, versatile |

| Solvent-Free | None | None (or solid support) | Reduced waste, simple setup, high purity scirp.org |

| Aqueous Synthesis | Water | None | Environmentally benign, safe, cost-effective researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. chemicaljournals.com This technology utilizes microwave radiation to directly heat the reactants, resulting in rapid and uniform heating that can overcome activation energy barriers more efficiently. chemicaljournals.com

The application of microwave irradiation to imine synthesis has been shown to be highly effective. The condensation of aldehydes and amines can be completed in minutes or even seconds under microwave conditions, a significant improvement over the hours often required for traditional heating. chemicaljournals.comnih.gov For example, the synthesis of various imines and related nitrogen-containing compounds, such as 3-nitroindoles from N-aryl enamines, has been successfully achieved with rapid, microwave-assisted intramolecular coupling reactions. nih.govmdpi.com

Microwave-assisted synthesis can be performed under solvent-free conditions or with minimal amounts of high-boiling, polar solvents that efficiently absorb microwave energy. This synergy between MAOS and green chemistry principles further enhances the sustainability of imine synthesis. rsc.org The precise temperature control available in modern microwave reactors allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. nih.gov

Table 2: Selected Examples of Microwave-Assisted Synthesis

| Reaction Type | Reactants | Conditions | Time | Reference |

|---|---|---|---|---|

| Imine Formation | Aldehydes, Amines | Microwave Irradiation | Seconds to Minutes | chemicaljournals.com |

| Intramolecular Coupling | N-aryl β-nitroenamines | Microwave, Pd catalyst | Rapid | nih.gov |

| Heterocycle Synthesis | 1,2,4-triazol-5-amine, Orthoformate | 140-180 °C, Microwave | 10-30 min | nih.gov |

Precursor Synthesis and Derivatization

The synthesis of (3-Methoxypropyl)(phenylmethylidene)amine is contingent upon the availability of its two primary precursors: 3-methoxypropylamine and benzaldehyde. Efficient and scalable methods for producing these starting materials are crucial.

Synthesis of 3-Methoxypropylamine

3-Methoxypropylamine (3-MPA) is a key aliphatic amine used in various chemical syntheses. Its production can be achieved through several routes, most notably via the catalytic ammonification of 3-methoxypropanol.

A significant industrial method for producing 3-methoxypropylamine involves the continuous catalytic ammonification of 3-methoxypropanol. google.com In this process, 3-methoxypropanol is vaporized and mixed with ammonia (B1221849) and hydrogen. This gaseous mixture is then passed through a fixed-bed reactor containing a suitable catalyst. google.com

A commonly employed catalyst for this reaction is a copper-cobalt mixture supported on a material like alumina-diatomite (Cu-Co/Al₂O₃-diatomite). google.com The reaction is typically carried out under pressure (ranging from normal pressure to 5.0 MPa) and at elevated temperatures (50–360 °C). google.com The hydrogen is introduced to maintain the activity of the catalyst and promote the reductive amination process. After the reaction, the product stream is cooled, and the 3-methoxypropylamine is separated and purified by distillation. Unreacted starting materials can be recycled back into the feed stream, making the process continuous and economically viable. google.com

Table 3: Reaction Parameters for Catalytic Ammonification of 3-Methoxypropanol

| Parameter | Typical Range |

|---|---|

| Catalyst | Cu-Co/Al₂O₃-diatomite google.com |

| Temperature | 50–360 °C google.com |

| Pressure | Atmospheric – 5.0 MPa google.com |

| Reactants | 3-methoxypropanol, Ammonia, Hydrogen google.com |

| Process Type | Continuous, Fixed-Bed Reactor google.com |

An alternative pathway to 3-methoxypropylamine involves the catalytic hydrogenation of 3-methoxypropionitrile (B90507). This method utilizes 3-methoxypropionitrile as the starting material, which is subjected to hydrogenation in the presence of a catalyst, such as a modified nickel catalyst. patsnap.com The reaction is typically carried out in an autoclave under hydrogen pressure (e.g., 2.8 MPa). patsnap.com The use of a solvent like ethanol may be employed. patsnap.com Following the reaction, the catalyst is filtered off, and the resulting 3-methoxypropylamine is purified by distillation. This route offers a different synthetic approach, with the choice of method often depending on the availability and cost of the respective starting materials (3-methoxypropanol vs. 3-methoxypropionitrile). patsnap.com

Preparation of Substituted Benzaldehyde Derivatives for Analogues

To create analogues of (3-Methoxypropyl)(phenylmethylidene)amine with varied properties, substituted benzaldehyde derivatives are required. A versatile and modern approach for synthesizing functionalized benzaldehydes is through a one-pot, two-step reduction/cross-coupling procedure starting from Weinreb amides. acs.orgrug.nl

This methodology involves the reduction of a Weinreb amide with a hydride source, such as diisobutylaluminium hydride (DIBAL-H), to form a stable hemiaminal intermediate. This intermediate effectively "protects" the aldehyde functionality, allowing for a subsequent cross-coupling reaction with a strong organometallic nucleophile (e.g., an organolithium reagent) in the presence of a palladium catalyst. acs.orgrug.nl This strategy enables the introduction of a wide variety of alkyl and aryl substituents onto the benzene (B151609) ring. acs.orgrug.nl The reaction is fast and efficient, providing access to a broad scope of substituted benzaldehydes that would be difficult to prepare using traditional methods. acs.orgrug.nl

Table 4: Summary of Compounds Mentioned

| Compound Name | Role/Type |

|---|---|

| (3-Methoxypropyl)(phenylmethylidene)amine | Target Compound (Imine) |

| 3-Methoxypropylamine | Precursor (Amine) |

| Benzaldehyde | Precursor (Aldehyde) |

| 3-Methoxypropanol | Precursor for 3-Methoxypropylamine |

| 3-Methoxypropionitrile | Precursor for 3-Methoxypropylamine |

| Weinreb amides | Precursor for Substituted Benzaldehydes |

| Diisobutylaluminium hydride (DIBAL-H) | Reducing Agent |

| Organolithium reagents | Nucleophile for Cross-Coupling |

| Copper-Cobalt/Alumina-diatomite | Catalyst for Ammonification |

| Nickel | Catalyst for Hydrogenation |

| Palladium | Catalyst for Cross-Coupling |

| Ethanol | Solvent |

| Water | Green Solvent |

| Ammonia | Reactant for Ammonification |

Derivatization of Amine Precursors for Enhanced Imine Formation

The synthesis of imines, such as (3-Methoxypropyl)(phenylmethylidene)amine, typically involves the direct condensation of a primary amine with an aldehyde. However, the reactivity of the amine nitrogen can be modulated through derivatization to facilitate a more efficient or controlled imine formation. This approach involves the conversion of the primary amine into a more reactive intermediate, which then readily reacts with the aldehyde, often under milder conditions and with improved yields. Two prominent strategies in this regard are the formation of N-sulfinylamines and N-silylamines as activated precursors.

N-Sulfinylamines as Activated Amine Surrogates

A well-established method for enhancing the formation of imines is the use of N-sulfinylamines, which are prepared by reacting the primary amine with a suitable sulfinylating agent. These N-sulfinyl derivatives exhibit increased electrophilicity at the nitrogen-bound carbon upon condensation with an aldehyde, facilitating the subsequent elimination of water. The direct condensation of sulfinamides with aldehydes represents a powerful tool for the synthesis of N-sulfinyl imines. researchgate.netorganic-chemistry.org

The formation of N-sulfonylimines, a closely related class of compounds, can be achieved through the direct condensation of sulfonamides with aldehydes. nih.gov This reaction often requires activation to overcome the lower nucleophilicity of the sulfonamide compared to a primary amine. The use of dehydrating agents like aluminum oxide (Al₂O₃) has been shown to be effective, promoting the reaction under catalyst-free conditions. nih.gov

Research has demonstrated the efficacy of various catalysts and conditions for the synthesis of N-sulfinyl and N-sulfonyl imines from a range of aldehydes. These findings, while not specific to 3-methoxypropylamine, provide a strong basis for their application in the synthesis of its derivatives.

| Amine Precursor | Aldehyde | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Sulfonamide | Various Aromatic Aldehydes | Al₂O₃ (dehydrating agent) | Dimethyl Carbonate (DMC) | Reflux | Not specified | High |

| tert-Butanesulfinamide | Various Aldehydes | CuSO₄ | Not specified | Not specified | Not specified | High |

| Sulfinamide or Sulfonamide | Various Alcohols (in-situ oxidation to aldehydes) | Fe(III), L-valine, 4-OH-TEMPO | Not specified | Not specified | Not specified | Very Good |

| (R)-2-Methylpropane-2-sulfinamide | Carbonyl Compounds | Ti(OEt)₄ | Solvent-free (Microwave) | Not specified | 10 min (aldehydes) | Excellent |

The data indicates that derivatization into N-sulfinyl or N-sulfonyl amines allows for efficient condensation with aldehydes under various conditions, including green, catalyst-free systems and rapid microwave-assisted syntheses. researchgate.netorganic-chemistry.orgnih.gov

N-Silylamines in Imine Synthesis

Another approach to activate primary amines is through their conversion to N-silylamines. The silylation of the amine can enhance its reactivity and facilitate the condensation with carbonyl compounds. While the direct condensation of a pre-formed N-silylated amine with an aldehyde is a viable pathway, catalytic methods for the synthesis of N-silylamines, such as the dehydrocoupling of amines with silanes and the hydrosilylation of imines, are also well-documented. rsc.org

The synthesis of N-(trimethylsilyl) ketimines has been achieved by the reaction of nitriles with organometallic reagents, followed by silylation, indicating the utility of silylated nitrogen compounds in C=N bond formation. thieme-connect.de Although detailed studies on the reaction of N-silylated 3-methoxypropylamine with benzaldehyde are not prevalent, the principles of N-silylamine chemistry suggest this as a promising route for enhanced imine formation. The distinct electronic properties of N-silylated amines, imines, and enamines often lead to complementary reactivity compared to their non-silylated counterparts. rsc.org

| Silylation Method | Reactants | Catalyst | Product | Key Feature |

|---|---|---|---|---|

| Dehydrocoupling | Amine + Silane (B1218182) | Various | N-Silylamine | Catalytic synthesis of the activated amine precursor. |

| Hydrosilylation | Imine + Silane | Various | N-Silylamine | Alternative route to N-silylamine synthesis. |

| Nitrile Addition/Silylation | Nitrile + Organometallic Reagent, then TMSCl | None | N-(Trimethylsilyl) ketimine | Formation of a silylated imine from a nitrile precursor. |

Advanced Spectroscopic Characterization and Structural Analysis of 3 Methoxypropyl Phenylmethylidene Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the chemical environment, connectivity, and stereochemistry of the compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the proximity of neighboring protons. For (3-Methoxypropyl)(phenylmethylidene)amine, the spectrum is expected to show distinct signals corresponding to the protons of the phenyl, methoxypropyl, and azomethine groups. The predicted chemical shifts (δ) in parts per million (ppm) are based on data from analogous structures containing N-benzylidene and methoxypropyl moieties. rsc.orgchemicalbook.com

The imine proton (H-7) is anticipated to appear as a singlet in the downfield region, typically around 8.3 ppm, due to the deshielding effect of the C=N double bond. rsc.org The protons of the phenyl ring (H-1 to H-5) would resonate in the aromatic region (7.2–7.8 ppm). The protons on the 3-methoxypropyl chain are expected to show characteristic triplet and multiplet patterns arising from spin-spin coupling with adjacent methylene (B1212753) groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1, H-5 | ~7.70 | Multiplet (m) | - |

| H-2, H-3, H-4 | ~7.40 | Multiplet (m) | - |

| H-7 (CH=N) | ~8.30 | Singlet (s) | - |

| H-8 (-N-CH₂) | ~3.65 | Triplet (t) | ~6.5 |

| H-9 (-CH₂-) | ~1.95 | Quintet (quin) | ~6.5 |

| H-10 (-O-CH₂) | ~3.50 | Triplet (t) | ~6.5 |

| H-11 (-O-CH₃) | ~3.30 | Singlet (s) | - |

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. The imine carbon (C-7) is a key diagnostic signal, expected to resonate significantly downfield (~162 ppm) due to its sp² hybridization and proximity to the electronegative nitrogen atom. rsc.org The aromatic carbons of the phenyl group typically appear in the 128-136 ppm range. rsc.org The carbons of the methoxypropyl group are expected in the aliphatic region, with the methoxy (B1213986) carbon appearing around 58 ppm. nih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-6 (Quaternary Phenyl) | ~136.0 |

| C-3 (para-Phenyl) | ~130.5 |

| C-1, C-2, C-4, C-5 (ortho/meta-Phenyl) | ~128.5 |

| C-7 (C=N) | ~162.5 |

| C-8 (-N-CH₂) | ~60.0 |

| C-9 (-CH₂-) | ~30.0 |

| C-10 (-O-CH₂) | ~70.0 |

| C-11 (-O-CH₃) | ~58.5 |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations. youtube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For (3-Methoxypropyl)(phenylmethylidene)amine, COSY would show a clear correlation pathway along the aliphatic chain: H-8 ↔ H-9 ↔ H-10. It would also reveal the coupling between adjacent protons within the phenyl ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu This technique is invaluable for definitively assigning the carbon signals based on the already established proton assignments. For instance, the proton signal at ~3.65 ppm (H-8) would show a cross-peak with the carbon signal at ~60.0 ppm (C-8). columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons, which is essential for connecting different fragments of the molecule. columbia.edu Key HMBC correlations would include the imine proton (H-7) showing cross-peaks to the quaternary phenyl carbon (C-6) and the methylene carbon C-8, thus confirming the connectivity across the azomethine group. emerypharma.com

| Experiment | Expected Key Correlations |

|---|---|

| COSY | H-8 ↔ H-9; H-9 ↔ H-10 |

| HSQC | H-7 ↔ C-7; H-8 ↔ C-8; H-9 ↔ C-9; H-10 ↔ C-10; H-11 ↔ C-11 |

| HMBC | H-7 ↔ C-6, C-8; H-8 ↔ C-7, C-9; H-11 ↔ C-10 |

Molecules are not static entities and can undergo dynamic processes such as conformational changes. Dynamic NMR studies can provide information on the energy barriers of these processes. rsc.org

Pyramidal Inversion : The nitrogen atom in amines can undergo rapid pyramidal or nitrogen inversion, where it passes through a planar transition state. wikipedia.org For the sp²-hybridized nitrogen in the imine group of (3-Methoxypropyl)(phenylmethylidene)amine, this inversion is typically extremely fast, and its effects are not observable on the NMR timescale at room temperature, resulting in sharp, time-averaged signals. sapub.org

Rotamer Analysis : Rotation around single bonds (e.g., C-N, C-C, C-O) leads to different rotational isomers or rotamers. At room temperature, this rotation is usually fast, leading to averaged NMR signals. However, at lower temperatures, the rotation can be slowed down, potentially allowing for the observation of distinct signals for different stable conformers. This could provide insight into the preferred spatial arrangement of the methoxypropyl group relative to the phenylmethylidene moiety.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of bonds.

The most characteristic absorption for (3-Methoxypropyl)(phenylmethylidene)amine is the stretching vibration of the azomethine (C=N) double bond. This peak is expected to appear as a medium to strong band in the 1650–1550 cm⁻¹ region. scispace.com Other significant absorptions include C-H stretches for the aromatic and aliphatic parts of the molecule, C=C stretches from the phenyl ring, and the strong C-O stretch of the ether linkage. orgchemboulder.comudel.edu

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100–3000 | Medium |

| C-H Stretch | Aliphatic | 3000–2850 | Medium/Strong |

| C=N Stretch | Azomethine (Imine) | 1650–1620 | Medium/Strong |

| C=C Stretch | Aromatic Ring | ~1600, ~1480 | Medium |

| C-O Stretch | Ether | 1250–1050 | Strong |

| C-N Stretch | Alkyl Amine | 1250–1020 | Weak/Medium |

Electronic Spectroscopy

The electronic structure of (3-Methoxypropyl)(phenylmethylidene)amine, characterized by the conjugated system formed by the phenyl ring and the imine double bond, can be effectively probed using UV-Vis spectroscopy. The spectrum is expected to display two primary absorption bands corresponding to distinct electronic transitions. libretexts.orgelte.hu

The most intense absorption, typically found in the 250–290 nm range, is attributed to a π→π* transition. uchile.cl This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated benzilidene moiety. libretexts.org A second, less intense band is expected at a longer wavelength, generally above 300 nm, which corresponds to the n→π* transition. libretexts.orgresearchgate.net This involves the promotion of an electron from a non-bonding (n) orbital, specifically the lone pair on the nitrogen atom, to the π* antibonding orbital. The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents on the aromatic ring. uchile.cl

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Phenyl-C=N Conjugated System | ~260 | High |

| n → π | Imine C=N | ~315 | Low |

(3-Methoxypropyl)(phenylmethylidene)amine, in its native form, is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Consequently, it does not exhibit a circular dichroism (CD) spectrum, as CD activity is exclusive to chiral substances that absorb left and right-circularly polarized light differently.

However, CD spectroscopy would become an indispensable tool for the conformational analysis of chiral derivatives of this compound. A chiral center could be introduced, for example, by using a chiral amine precursor such as (R)- or (S)-1-methoxy-2-aminopropane, or by incorporating a chiral substituent on the phenylmethylidene ring. For such a chiral imine, the CD spectrum would display Cotton effects (positive or negative peaks) in the regions of the n→π* and π→π* electronic transitions. The sign and magnitude of these Cotton effects would be exquisitely sensitive to the spatial arrangement of the chromophore, providing detailed information about the preferred conformation and absolute configuration of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the exact molecular weight and elucidating the structure of (3-Methoxypropyl)(phenylmethylidene)amine through its fragmentation pattern. The compound has a monoisotopic mass of 177.1154 Da, corresponding to the molecular formula C₁₁H₁₅NO.

Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 177 would be observed. The fragmentation of this imine is expected to proceed through several characteristic pathways, primarily involving cleavage of the bonds adjacent to the nitrogen atom and within the methoxypropyl side chain. libretexts.org

Key fragmentation pathways include:

Alpha-cleavage on the propyl side of the C-N bond, leading to the loss of a methoxypropyl radical (•C₃H₆OCH₃) to form a fragment at m/z 90, or loss of a propyl radical (•C₃H₇) to yield a fragment containing the methoxy group.

Cleavage of the N-C(propyl) bond can result in a stable benzylidene iminium cation at m/z 104.

Fragmentation of the benzyl (B1604629) group , often leading to the highly stable tropylium (B1234903) cation at m/z 91. whitman.edu

Cleavage within the 3-methoxypropyl chain , such as the loss of a methoxy radical (•OCH₃) or formaldehyde (B43269) (CH₂O), can generate various smaller fragments. For instance, cleavage of the C-O bond can lead to a fragment at m/z 146.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 177 | [M]⁺˙ (Molecular Ion) | [C₁₁H₁₅NO]⁺˙ |

| 146 | [M - OCH₃]⁺ | [C₁₀H₁₂N]⁺ |

| 104 | [C₆H₅CH=N]⁺ | [C₇H₆N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |

| 58 | [CH₂=N-CH₂CH₂CH₃]⁺˙ | [C₄H₈N]⁺˙ |

Advanced X-ray Diffraction Techniques

Analogous structures, such as (E)-N-benzylidene-4-haloanilines, often crystallize in monoclinic or orthorhombic systems, with common space groups like P2₁/n or Pna2₁. researchgate.net The core C₆H₅-CH=N-C moiety is expected to be nearly planar due to the sp² hybridization of the atoms involved. The most significant conformational variable is the torsion angle between the phenyl ring and the C=N double bond. This angle is typically small, indicating significant conjugation between the two parts of the molecule.

The C=N imine bond length is anticipated to be approximately 1.27-1.28 Å. The C-N single bond connecting the imine to the propyl group would be around 1.46-1.47 Å. The geometry around the imine nitrogen is trigonal planar. The 3-methoxypropyl chain will adopt a staggered conformation to minimize steric strain. Intermolecular interactions, such as C-H···π stacking, would likely play a significant role in stabilizing the crystal packing. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~10.5 |

| b (Å) | ~9.8 |

| c (Å) | ~12.0 |

| β (°) | ~95.0 |

| Volume (ų) | ~1220 |

| Z (Molecules/unit cell) | 4 |

Computational and Theoretical Investigations of 3 Methoxypropyl Phenylmethylidene Amine

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of (3-Methoxypropyl)(phenylmethylidene)amine at a molecular level. These methods are pivotal in elucidating its electronic properties and geometric structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For (3-Methoxypropyl)(phenylmethylidene)amine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining the most stable molecular geometry through optimization procedures. nih.gov This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net

Furthermore, DFT is used to predict the vibrational frequencies of the molecule. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to the corresponding functional groups within the molecule. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Schiff Base

| Property | Calculated Value |

| Total Energy (Hartree) | -552.8 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 4.7 |

| Dipole Moment (Debye) | 2.5 |

| C=N Stretch Freq. (cm⁻¹) | 1640 |

For even greater accuracy in electronic structure determination, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more precise description of electron correlation, leading to highly accurate energy calculations and molecular property predictions for molecules like (3-Methoxypropyl)(phenylmethylidene)amine.

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the bonding characteristics, charge distribution, and intramolecular interactions within (3-Methoxypropyl)(phenylmethylidene)amine. NBO analysis translates the complex many-electron wavefunction into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges.

This analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions are key to understanding the molecule's stability and conformational preferences. The calculated natural charges on each atom provide insight into the molecule's electrostatic potential and reactivity hotspots.

Table 2: Example of NBO Analysis Results for a Schiff Base Fragment

| Interaction (Donor -> Acceptor) | Stabilization Energy (kcal/mol) |

| LP(1) N5 -> σ(C4-C6) | 2.8 |

| σ(C1-C2) -> σ(C3-C4) | 1.5 |

| σ(C7-H8) -> σ*(N5-C4) | 0.9 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of (3-Methoxypropyl)(phenylmethylidene)amine and to study the effects of a solvent environment. ulisboa.pt By simulating the motion of the molecule over time, MD can reveal the different accessible conformations and the energetic barriers between them. This is particularly important for a flexible molecule with multiple rotatable bonds.

When performed in a solvent box (e.g., water or ethanol), MD simulations can provide a detailed picture of how solvent molecules arrange around the solute and how solvation affects the conformational preferences and dynamics of the Schiff base. ulisboa.pt Properties such as the radial distribution function can be calculated to understand the solute-solvent interactions at a molecular level.

Prediction of Spectroscopic Parameters from Theoretical Models (e.g., NMR chemical shifts, UV-Vis spectra)

Theoretical models are highly effective in predicting various spectroscopic parameters for (3-Methoxypropyl)(phenylmethylidene)amine. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to the UV-Vis absorption spectrum. rsc.org The calculated excitation energies and oscillator strengths can be used to simulate the theoretical spectrum, which can then be compared with experimental data. rsc.org

Similarly, methods like Gauge-Independent Atomic Orbital (GIAO) can be used in conjunction with DFT to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. researchgate.net These theoretical predictions are invaluable for the assignment of experimental NMR spectra.

Table 3: Predicted Spectroscopic Data for a Hypothetical Schiff Base

| Parameter | Predicted Value |

| λmax (UV-Vis) (nm) | 315 |

| Oscillator Strength | 0.85 |

| ¹³C NMR (C=N) (ppm) | 162.5 |

| ¹H NMR (CH=N) (ppm) | 8.3 |

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful platform for investigating the potential reaction mechanisms involving (3-Methoxypropyl)(phenylmethylidene)amine. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy pathways, locate transition state structures, and calculate the activation energies.

For instance, the hydrolysis of the imine bond is a characteristic reaction of Schiff bases. DFT calculations can be used to model the step-by-step mechanism of this reaction, including the initial nucleophilic attack of water, the formation of a carbinolamine intermediate, and the final cleavage of the C-N bond. The calculated energy profile provides a quantitative understanding of the reaction's feasibility and kinetics.

Quantitative Structure-Property Relationship (QSPR) Modeling for Design Principles

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.net This approach is pivotal in modern chemistry for predicting the properties of novel compounds without the need for their actual synthesis and experimental evaluation, thereby accelerating the design and discovery process. researchgate.netbham.ac.uk For a specific compound like (3-Methoxypropyl)(phenylmethylidene)amine, QSPR can offer valuable insights into how structural modifications might influence its behavior, guiding the design of new molecules with tailored properties. Although specific QSPR studies featuring (3-Methoxypropyl)(phenylmethylidene)amine are not prevalent in the accessible literature, the principles of this methodology can be applied to understand its potential properties based on its structural characteristics and knowledge from related Schiff bases and imines. mdpi.comnih.gov

The foundation of a QSPR model lies in the numerical representation of a molecule's structure through various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as its topology, geometry, and electronic properties. For (3-Methoxypropyl)(phenylmethylidene)amine, a range of descriptors would be calculated to build a predictive model. These can be broadly categorized as follows:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index, Randić index, and Balaban J index, which provide information about molecular branching, size, and shape. researchgate.net

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include parameters like molecular volume, surface area, and principal moments of inertia. They are crucial for understanding steric effects and intermolecular interactions.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule. For (3-Methoxypropyl)(phenylmethylidene)amine, important quantum chemical descriptors would include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. researchgate.net These are particularly relevant for predicting reactivity and interaction with other molecules. nih.govnih.gov

The selection of appropriate descriptors is a critical step in developing a robust QSPR model. The goal is to choose a set of descriptors that are not highly inter-correlated and that have a clear physical or chemical interpretation related to the property being modeled.

Once the molecular descriptors are calculated, a mathematical model is developed to correlate them with a specific property of interest. The properties that could be predicted for (3-Methoxypropyl)(phenylmethylidene)amine and its analogues using QSPR are diverse and span various applications:

Physicochemical Properties: These include fundamental properties such as boiling point, melting point, density, solubility, and partition coefficients (e.g., logP). researchgate.netnih.gov Predicting these is essential for understanding the compound's behavior in different environments.

Biological Activity: For Schiff bases, QSAR (Quantitative Structure-Activity Relationship), a subset of QSPR, is widely used to predict biological activities such as antibacterial, antifungal, anticancer, and antioxidant potential. mdpi.comnih.govresearchgate.net The models often reveal that electronic properties and the presence of specific functional groups are key to a compound's bioactivity. nih.govnih.gov

Material Properties: QSPR can also be applied to predict properties relevant to material science, such as nonlinear optical properties or performance as corrosion inhibitors, which are known applications for Schiff bases.

The development of the QSPR model involves using statistical methods, with multiple linear regression (MLR) and partial least squares (PLS) being common techniques. More advanced machine learning methods like artificial neural networks (ANN) and support vector machines (SVM) are also increasingly employed to handle complex, non-linear relationships between structure and property. jetir.orgresearchgate.net

The predictive power of a QSPR model is assessed through rigorous validation procedures. This typically involves splitting the available data into a training set, used to build the model, and a test set, used to evaluate its performance on compounds not used in the model's development. Statistical metrics such as the squared correlation coefficient (R²), root mean square error (RMSE), and the results of cross-validation are used to gauge the model's robustness and predictive ability. mdpi.com

For a molecule like (3-Methoxypropyl)(phenylmethylidene)amine, a hypothetical QSPR study to predict a property, for instance, its antibacterial activity, would involve the steps outlined in the table below.

| Step | Description | Example for (3-Methoxypropyl)(phenylmethylidene)amine |

| 1. Dataset Collection | A set of structurally related Schiff bases with known antibacterial activity would be compiled. | This dataset would ideally include (3-Methoxypropyl)(phenylmethylidene)amine and its analogues with variations in the alkyl chain, and substituents on the phenyl ring. |

| 2. Structure Optimization | The 3D structure of each molecule in the dataset is optimized using computational chemistry methods (e.g., DFT). | The geometry of (3-Methoxypropyl)(phenylmethylidene)amine would be calculated to obtain a stable conformation. |

| 3. Descriptor Calculation | A variety of molecular descriptors (topological, geometrical, quantum chemical) are calculated for each molecule. | For (3-Methoxypropyl)(phenylmethylidene)amine, descriptors like HOMO/LUMO energies, dipole moment, molecular surface area, and connectivity indices would be computed. |

| 4. Model Development | A statistical method (e.g., MLR) is used to build a mathematical equation relating the descriptors to the antibacterial activity. | An equation of the form: Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... would be generated. |

| 5. Model Validation | The model's predictive performance is evaluated using a test set and statistical metrics. | The model would be used to predict the antibacterial activity of compounds in the test set, and the predictions would be compared to the experimental values. |

The resulting QSPR model can then be used to predict the antibacterial activity of new, unsynthesized Schiff bases and to understand the structural features that are most important for enhancing this activity. For example, a model might reveal that a lower LUMO energy and a higher dipole moment are correlated with increased antibacterial potency, providing clear design principles for developing more effective antibacterial agents based on the (3-Methoxypropyl)(phenylmethylidene)amine scaffold. nih.govnih.gov

Reactivity Profile and Transformational Chemistry of 3 Methoxypropyl Phenylmethylidene Amine

Reactions of the Azomethine (C=N) Functional Group

The imine linkage is the most reactive center in (3-methoxypropyl)(phenylmethylidene)amine, serving as an electrophilic site for nucleophiles and undergoing transformations analogous to those of carbonyl compounds.

The electrophilic carbon atom of the azomethine group in (3-methoxypropyl)(phenylmethylidene)amine is susceptible to attack by a wide range of nucleophiles. nih.gov This reaction is a fundamental process for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The general mechanism involves the attack of the nucleophile on the imine carbon, leading to the formation of a tetrahedral intermediate which is then protonated to yield the final addition product.

Organometallic Reagents: Reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add across the C=N bond. This reaction provides a direct route to α-substituted amines. For example, the reaction with methylmagnesium bromide would yield N-(1-phenylethyl)(3-methoxypropyl)amine.

Hydrides: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) serve as a source of hydride ions (H⁻), which add to the imine carbon to form secondary amines. This is a common and efficient reduction method.

Amines and Alcohols: While less common than with carbonyls, amines and alcohols can add to the C=N bond, particularly under catalytic conditions. nih.gov The addition of an amine would form an aminal, whereas the addition of an alcohol would produce an amino ether. These reactions are often reversible.

The table below summarizes the expected outcomes of nucleophilic addition reactions to (3-methoxypropyl)(phenylmethylidene)amine.

| Nucleophile Class | Specific Reagent Example | Product Type |

| Organometallic | Methylmagnesium Bromide (CH₃MgBr) | α-Substituted Secondary Amine |

| Hydride | Sodium Borohydride (NaBH₄) | Secondary Amine |

| Amine | Dimethylamine ((CH₃)₂NH) | Aminal |

| Alcohol | Methanol (CH₃OH) | Amino Ether |

The reduction of the imine functionality is one of the most significant transformations of (3-methoxypropyl)(phenylmethylidene)amine, yielding the corresponding secondary amine, N-(3-methoxypropyl)-1-phenylmethanamine. This transformation is a specific example of nucleophilic addition using a hydride reagent and is a cornerstone in the synthesis of secondary amines. organic-chemistry.orgchemguide.co.uk Several methods can achieve this reduction effectively.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. It is a clean and efficient process, often providing high yields of the secondary amine.

Metal Hydride Reduction: As mentioned previously, complex metal hydrides are widely used. Sodium borohydride (NaBH₄) is a mild and selective reagent often used in alcoholic solvents. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, capable of reducing the imine bond effectively, but it is less selective and requires anhydrous conditions. chemguide.co.uk

The following table outlines common methods for the reduction of the azomethine group.

| Reduction Method | Reagent(s) | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol (B145695) solvent, room temperature, atmospheric or elevated pressure |

| Metal Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol solvent, 0°C to room temperature |

| Metal Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup |

The azomethine group is generally less susceptible to oxidation compared to other functional groups like alkenes or aldehydes. However, under specific conditions, it can be oxidized. The most common oxidation reaction of imines involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form a three-membered ring containing an oxygen atom, known as an oxaziridine (B8769555). This reaction proceeds via the electrophilic addition of the peroxy acid's oxygen atom to the C=N double bond. The resulting oxaziridine is a stable, neutral molecule that can be isolated. The electrochemical oxidation of related amine compounds has also been studied, often proceeding via single-electron transfer mechanisms. mdpi.com

Imines, including (3-methoxypropyl)(phenylmethylidene)amine, are susceptible to hydrolysis, which is the cleavage of the C=N bond by reaction with water. This reaction is typically catalyzed by acid and is reversible. The hydrolysis process regenerates the starting materials: benzaldehyde (B42025) and 3-methoxypropylamine (B165612).

The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon atom to form a carbinolamine intermediate. Subsequent proton transfers and elimination of the amine lead to the regeneration of the aldehyde. The reversibility of imine formation and hydrolysis is a key feature of their chemistry, allowing for their use as protecting groups for primary amines.

Reaction: (3-Methoxypropyl)(phenylmethylidene)amine + H₂O ⇌ Benzaldehyde + 3-Methoxypropylamine

Derivatization Strategies for Analytical and Synthetic Purposes

Derivatization is a technique used to convert a chemical compound into a derivative product that has properties more suitable for a specific analytical or synthetic purpose. jfda-online.com For (3-methoxypropyl)(phenylmethylidene)amine, or more commonly its precursor amine or reduced form, derivatization is employed to enhance detectability in chromatographic methods. jfda-online.com

For quantitative analysis by techniques like High-Performance Liquid Chromatography (HPLC), compounds that lack a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection) are often derivatized. thermofisher.com While the phenyl group in (3-methoxypropyl)(phenylmethylidene)amine provides some UV absorbance, its sensitivity may be insufficient for trace analysis.

In practice, the imine would likely be hydrolyzed to yield 3-methoxypropylamine, a primary amine, which is then derivatized. Alternatively, the imine could be reduced to the secondary amine, N-(3-methoxypropyl)-1-phenylmethanamine, which can also be targeted by specific labeling reagents. This pre-column derivatization improves chromatographic behavior and significantly enhances detection sensitivity. thermofisher.com

Common labeling reagents for primary and secondary amines include:

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly fluorescent and UV-active carbamate (B1207046) derivatives. thermofisher.com

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to produce intensely fluorescent sulfonamide adducts.

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com

The following table summarizes common derivatization reagents for the precursor or reduced form of the target compound.

| Derivatizing Reagent | Target Functional Group | Resulting Derivative | Detection Method |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary/Secondary Amine | Fluorescent Carbamate | Fluorescence, UV |

| Dansyl Chloride | Primary/Secondary Amine | Fluorescent Sulfonamide | Fluorescence, UV |

| o-Phthalaldehyde (OPA) with thiol | Primary Amine | Fluorescent Isoindole | Fluorescence |

| 4-Hydroxy-3-methoxycinnamaldehyde (CA) | Primary/Secondary Amine | Schiff Base | Mass Spectrometry (MALDI) nih.gov |

Formation of Stable Derivatives for Isolation and Analysis

The imine functionality of (3-Methoxypropyl)(phenylmethylidene)amine is susceptible to various chemical transformations that can be employed to create stable derivatives suitable for isolation and analysis. These derivatization strategies are crucial for characterizing the compound and for its quantification in complex mixtures.

One common approach is the reduction of the imine bond . Treatment with reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would convert the imine to the corresponding stable secondary amine, N-(3-methoxypropyl)-1-phenylmethanamine. This transformation is often quantitative and yields a product that is less prone to hydrolysis than the parent imine.

Another significant reaction is hydrolysis . Under acidic or basic conditions, the imine can be cleaved to regenerate its constituent aldehyde (benzaldehyde) and primary amine (3-methoxypropylamine). While this reaction is often considered a degradation pathway, it can be utilized analytically to quantify the parent imine by measuring the amount of aldehyde or amine produced.

Cycloaddition reactions offer a pathway to more complex and stable heterocyclic derivatives. nih.gov For instance, the imine can act as a dienophile or a dipolarophile in reactions with suitable partners. A [3+2] cycloaddition with an azomethine ylide could yield a substituted imidazolidine. acs.org These reactions create new carbon-carbon and carbon-nitrogen bonds, leading to structurally diverse and stable molecules.

For chromatographic analysis, derivatization is often employed to enhance detectability and improve separation. researchgate.net Reagents that react with the imine or its hydrolysis products can be used. For example, after hydrolysis, the liberated 3-methoxypropylamine can be derivatized with reagents like dansyl chloride or dabsyl chloride to produce fluorescent or colored derivatives that are easily detected by HPLC with fluorescence or UV-Vis detectors, respectively. nih.gov

| Derivatization Strategy | Reagent/Condition | Product Type | Purpose |

| Reduction | Sodium borohydride (NaBH₄) | Secondary amine | Stabilization, Isolation |

| Hydrolysis | Acid or Base | Aldehyde and Primary amine | Quantification of parent imine |

| [3+2] Cycloaddition | Azomethine ylide | Imidazolidine | Synthesis of stable heterocycles |

| Amine Derivatization (post-hydrolysis) | Dansyl chloride | Fluorescent sulfonamide | Enhanced detection in chromatography |

Coordination Chemistry and Metal Complexation

The presence of both an imine nitrogen and a methoxy (B1213986) group in (3-Methoxypropyl)(phenylmethylidene)amine makes it a potentially versatile ligand in coordination chemistry. It can coordinate to metal ions through one or both of these donor sites.

Synthesis and Characterization of Metal Complexes (e.g., with Transition Metal Ions)

Metal complexes of Schiff bases are widely studied due to their diverse applications. nih.govmdpi.com The synthesis of metal complexes with (3-Methoxypropyl)(phenylmethylidene)amine would typically involve the reaction of the imine with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in a suitable solvent such as ethanol or methanol. The reaction often proceeds at room temperature or with gentle heating. nih.gov

The characterization of these complexes would rely on a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: A key indicator of coordination is the shift in the C=N stretching frequency. Upon coordination of the imine nitrogen to a metal center, this band is expected to shift to a lower or higher wavenumber. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-O bonds.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. The appearance of d-d transitions for transition metal complexes is a key feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and provide insights into the coordination environment, although paramagnetic complexes may exhibit broadened signals.

Ligand Properties of the Imine Nitrogen and Methoxy Group in Chelation

(3-Methoxypropyl)(phenylmethylidene)amine has the potential to act as a bidentate ligand, coordinating to a metal ion through both the imine nitrogen and the oxygen atom of the methoxy group. This would form a stable six-membered chelate ring. The lone pair of electrons on the sp²-hybridized imine nitrogen and the lone pairs on the oxygen atom of the methoxy group are the donor sites. drexel.edu

Alternatively, the ligand could act as a monodentate ligand, coordinating only through the more basic imine nitrogen. researchgate.net The mode of coordination would depend on several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the steric constraints of the ligand.

| Potential Donor Atom | Hybridization | Chelate Ring Size (if bidentate) |

| Imine Nitrogen | sp² | 6-membered |

| Methoxy Oxygen | sp³ | 6-membered |

Structural Diversity and Coordination Geometries in Metal Complexes

The coordination of (3-Methoxypropyl)(phenylmethylidene)amine to different metal ions could result in a variety of coordination geometries. The preferred geometry is influenced by the coordination number of the metal ion, its d-electron configuration, and the stoichiometry of the metal-ligand interaction.

Commonly observed geometries for transition metal complexes with Schiff base ligands include:

Square Planar: Often seen for Ni(II) and Cu(II) complexes with a 1:2 metal-to-ligand ratio.

Tetrahedral: Possible for Co(II) and Zn(II) complexes.

Octahedral: Can be formed if other ligands, such as solvent molecules or counter-ions, also coordinate to the metal center. researchgate.net

The flexibility of the methoxypropyl chain allows it to adapt to the geometric preferences of the metal ion, potentially leading to a rich structural chemistry.

Transformations of the Methoxypropyl Side Chain

The methoxypropyl side chain offers an additional site for chemical reactivity, primarily centered around the ether linkage.

Reactions Involving the Ether Linkage

The ether linkage in the methoxypropyl group is generally stable but can be cleaved under forcing conditions, typically in the presence of strong acids. wikipedia.orglibretexts.org The most common reagents for ether cleavage are strong hydrohalic acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgchemistrysteps.com

The reaction proceeds via protonation of the ether oxygen, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A subsequent nucleophilic attack by the halide ion (I⁻ or Br⁻) on the adjacent carbon atom via an Sₙ2 mechanism would lead to the cleavage of the C-O bond. This would transform the methoxypropyl side chain into a 3-halopropyl group.

It is important to note that these harsh acidic conditions would likely also cause the hydrolysis of the imine bond. Therefore, if the goal is to selectively modify the ether linkage while keeping the imine intact, a different synthetic strategy would be required, possibly involving protection of the imine functionality prior to the ether cleavage reaction.

Modifications of the Alkyl Chain for Diversification

The alkyl portion of (3-methoxypropyl)(phenylmethylidene)amine, the 3-methoxypropyl group, offers specific sites for chemical modification, primarily centered around the ether linkage and the aliphatic carbon-hydrogen bonds. While the saturated alkyl chain is generally unreactive, the carbon-oxygen bond of the ether provides a key handle for structural diversification.

The most prominent reaction for modifying this alkyl chain is ether cleavage. This transformation is typically achieved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). longdom.orgwikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks the adjacent carbon atom. Given that the carbon is primary, the cleavage likely proceeds through an SN2 mechanism. masterorganicchemistry.comyoutube.com This reaction would transform the methoxypropyl side chain into a 3-halopropyl group, which can then be used in a variety of subsequent nucleophilic substitution reactions to introduce new functional groups.

Another potential, though less common, avenue for modification involves radical-mediated C-H functionalization. Studies on the atmospheric degradation of the related compound 3-methoxy-1-propanol (B72126) have shown that the C-H bonds adjacent to the ether oxygen are the most susceptible to hydrogen atom abstraction by hydroxyl radicals. nih.gov This inherent reactivity could potentially be exploited in synthetic contexts using appropriate radical initiators to introduce functionality at the C2 or C4 positions of the N-propyl chain, although such transformations would likely face challenges with selectivity.

The table below summarizes the primary pathway for alkyl chain modification.

| Reaction Type | Reagents | Product Functional Group | Mechanism |

| Ether Cleavage | HBr or HI, heat | 3-Halopropyl | SN2 |

| C-H Functionalization | Radical Initiators | Varied | Radical Abstraction |

Reactions of the Phenyl Ring

The phenyl ring of (3-methoxypropyl)(phenylmethylidene)amine is a versatile platform for structural modification through reactions characteristic of aromatic systems. Its reactivity is governed by the electronic nature of the imine substituent (-CH=N-R). These transformations allow for the introduction of a wide array of functional groups onto the aromatic core, significantly altering the molecule's properties. Key strategies for aryl modification include electrophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS) Reactions

In electrophilic aromatic substitution, the –CH=N-(CH₂)₃OCH₃ group attached to the phenyl ring dictates the reactivity and regioselectivity of the reaction. The imine functional group contains a C=N double bond and an electronegative nitrogen atom, which withdraw electron density from the aromatic ring through both inductive and resonance effects. This electron withdrawal deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). uomustansiriyah.edu.iq

This deactivating effect also directs incoming electrophiles to the meta position. When an electrophile attacks the ortho or para positions, one of the resulting resonance structures places a positive charge on the carbon atom directly attached to the imine substituent. This is a highly destabilized arrangement due to the adjacent electron-withdrawing group. In contrast, attack at the meta position avoids this destabilizing interaction, making the corresponding carbocation intermediate (the arenium ion) more stable relative to the ortho and para intermediates. organicchemistrytutor.comlibretexts.org Consequently, electrophilic substitution reactions on (3-methoxypropyl)(phenylmethylidene)amine are expected to yield predominantly meta-substituted products.

Common EAS reactions that can be applied to modify the phenyl ring are summarized in the following table.

| Reaction | Reagents | Electrophile | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | (3-Methoxypropyl)(3-nitrophenylmethylidene)amine |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | (3-Bromophenyl)(3-methoxypropyl)methylideneamine |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ (Chloronium ion) | (3-Chlorophenyl)(3-methoxypropyl)methylideneamine |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 3-(((3-Methoxypropyl)imino)methyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(3-(((3-Methoxypropyl)imino)methyl)phenyl)ethan-1-one (for R=CH₃) |

Palladium-Catalyzed Cross-Coupling Reactions for Aryl Modifications

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for modifying the phenyl ring. youtube.comrsc.org These reactions typically require an aryl halide or triflate as a substrate. Therefore, to apply this chemistry to (3-methoxypropyl)(phenylmethylidene)amine, the phenyl ring must first be halogenated, for instance, via an electrophilic bromination reaction as described in the previous section to yield (3-bromophenyl)(3-methoxypropyl)methylideneamine. This halogenated derivative can then serve as a precursor in various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. nih.govst-andrews.ac.ukrsc.org It is widely used to synthesize biaryl compounds or to introduce alkyl, alkenyl, or alkynyl groups onto the aromatic ring. The use of imine palladacycles as catalysts in Suzuki reactions has been reported, highlighting the compatibility of the imine functional group with these reaction conditions. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene. wikipedia.orgyoutube.com This method is particularly useful for synthesizing substituted styrenes and other vinylated aromatic compounds. The reaction generally proceeds with high stereoselectivity, favoring the formation of the E-alkene. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl halide with a primary or secondary amine. wikipedia.orglibretexts.orgacsgcipr.org It is a premier method for synthesizing substituted anilines and related compounds. The reaction is known for its broad substrate scope and functional group tolerance. nih.govnih.gov

The table below illustrates potential cross-coupling transformations starting from a halogenated derivative of the target compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Illustrative Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl-Aryl C-C | ([1,1'-Biphenyl]-3-ylmethylene)(3-methoxypropyl)amine |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Aryl-Vinyl C-C | (E)-(3-Methoxypropyl)(3-styrylphenylmethylidene)amine |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl-N | 4-(3-(((3-Methoxypropyl)imino)methyl)phenyl)morpholine |

Applications of 3 Methoxypropyl Phenylmethylidene Amine and Its Derivatives in Catalysis

Role as Ligands in Homogeneous Catalysis

In homogeneous catalysis, the steric and electronic properties of (3-Methoxypropyl)(phenylmethylidene)amine and its derivatives can be readily tuned, making them effective ligands for a range of metal-catalyzed reactions.

Asymmetric Catalysis (e.g., Enantioselective Transformations)

While specific studies focusing exclusively on (3-Methoxypropyl)(phenylmethylidene)amine in asymmetric catalysis are limited, the broader class of chiral Schiff base ligands is well-established in promoting enantioselective transformations. The introduction of chirality into the ligand framework, either in the amine or aldehyde precursor, allows for the synthesis of chiral metal complexes. These complexes can create a chiral environment around the metal center, enabling the selective formation of one enantiomer of a product over the other. For instance, chiral imine ligands are instrumental in reactions such as asymmetric hydrogenation, where prochiral olefins are converted into chiral alkanes with high enantiomeric excess. The effectiveness of these catalysts often depends on the precise steric and electronic nature of the substituents on the imine ligand, which influence the binding to the metal and the stereochemical outcome of the reaction.

Transition Metal Catalyzed Organic Reactions (e.g., Hydrogenation, C-C Bond Formation)

(3-Methoxypropyl)(phenylmethylidene)amine and its analogues serve as effective ligands for various transition metal catalysts, particularly those based on palladium, rhodium, and iridium. These complexes have demonstrated activity in fundamental organic reactions such as hydrogenation and carbon-carbon bond formation.

In hydrogenation reactions , the imine nitrogen atom of the ligand coordinates to the metal center, influencing its catalytic activity and selectivity. While detailed data for the specific title compound is not abundant, related Schiff base complexes are known to facilitate the reduction of unsaturated compounds.

For C-C bond formation reactions , such as the Heck and Suzuki-Miyaura coupling reactions, palladium complexes bearing imine ligands are of significant interest. These ligands can stabilize the palladium catalyst in its various oxidation states throughout the catalytic cycle, which typically involves oxidative addition, migratory insertion, and reductive elimination. The choice of ligand can impact the efficiency and scope of these cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Incorporation into Heterogeneous Catalytic Systems

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, (3-Methoxypropyl)(phenylmethylidene)amine and its derivatives can be incorporated into heterogeneous systems.

Immobilization on Solid Supports (e.g., Alumina, Silica (B1680970), Polymeric Resins)

One common strategy for heterogenization is the immobilization of the Schiff base ligand, or its metal complex, onto a solid support. Materials like silica, alumina, and various polymeric resins are frequently used for this purpose. The functionalization of the support material allows for the covalent attachment of the ligand, creating a robust and reusable catalyst. For example, silica surfaces can be modified with organosilanes that can then be reacted with the components of the Schiff base to anchor the ligand. This approach not only facilitates catalyst recovery but can also enhance catalyst stability and, in some cases, modify its activity and selectivity compared to its homogeneous counterpart.

| Support Material | Immobilization Strategy | Potential Advantages |

| Silica (SiO2) | Covalent bonding via silane (B1218182) coupling agents | High surface area, thermal stability, well-defined porosity |

| Alumina (Al2O3) | Adsorption or covalent attachment | Good mechanical strength and thermal properties |

| Polymeric Resins | Functionalization of the polymer backbone | Tunable properties, swelling behavior can influence reactivity |

This table provides an interactive overview of common solid supports for catalyst immobilization.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic details of catalytic cycles involving (3-Methoxypropyl)(phenylmethylidene)amine-type ligands is crucial for catalyst optimization. The catalytic cycle for a transition metal-catalyzed reaction, such as a cross-coupling reaction, typically involves a series of well-defined elementary steps.

For a generic palladium-catalyzed cross-coupling reaction, the proposed mechanism with an imine ligand (L) would involve:

Oxidative Addition: The active Pd(0)Ln catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate, [Pd(R)(X)Ln].

Transmetalation (for Suzuki-type reactions) or Alkene Coordination/Insertion (for Heck-type reactions): In a Suzuki coupling, a second organic group is transferred from an organoboron reagent. In a Heck reaction, an alkene coordinates to the palladium center followed by migratory insertion.